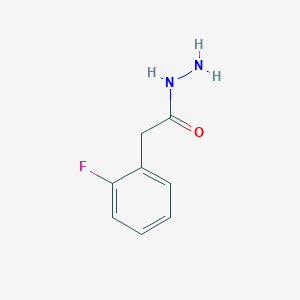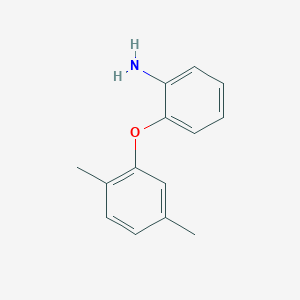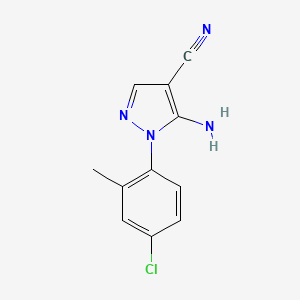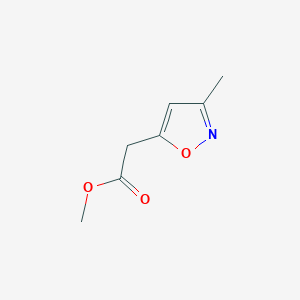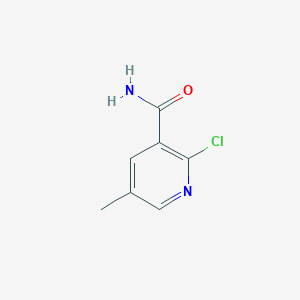
2-Chloro-5-methylnicotinamide
Übersicht
Beschreibung
2-Chloro-5-methylnicotinamide is a chemical compound with the molecular formula C7H7ClN2O . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-methylnicotinamide consists of 7 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight is 170.59 g/mol.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-5-methylnicotinamide are not available, research in the field of chemical reaction analysis has been advancing, with new methodologies being developed for analyzing reactions .Physical And Chemical Properties Analysis
2-Chloro-5-methylnicotinamide is a solid compound . More detailed physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen
Cell Survival and DNA Repair
2-Chloro-5-methylnicotinamide, closely related to 5-methylnicotinamide, has been studied for its role in cellular processes. For instance, 5-methylnicotinamide is an inhibitor of poly(ADP-ribose) synthetase, enhancing the cytotoxicity of alkylating agents and radiation in mouse lymphoma L1210 cells (Nduka & Shall, 1980). This could imply a similar role for 2-Chloro-5-methylnicotinamide in DNA repair and cell survival mechanisms.
Role in Metabolic Pathways
Nicotinamide and its derivatives, including 2-Chloro-5-methylnicotinamide, are important in various metabolic pathways. For instance, nicotinamide derivatives are known to affect the generation of inflammatory mediators by macrophages, suggesting potential anti-inflammatory applications (Biedroń et al., 2008).
Potential in Disease Treatment
Research has shown that 1-methylnicotinamide, a compound structurally related to 2-Chloro-5-methylnicotinamide, exhibits significant anti-inflammatory properties and can be used in treating a variety of diseases (Gebicki et al., 2003). This opens up potential therapeutic applications for 2-Chloro-5-methylnicotinamide in similar contexts.
Impact on Cellular Energy Levels
It is observed that nicotinamide derivatives influence cellular energy levels, such as ATP and NAD+ pools. For example, N-methyl-2-pyridone-5-carboxamide, a metabolite of 1-methylnicotinamide, restores ATP and NAD+ in treated cells, indicating a possible role in cellular energy management (Przygodzki et al., 2011).
Interaction with Drug Transporters
N1-methylnicotinamide, a related compound, has been used as a probe for studying drug interactions involving renal cation transporters (Müller et al., 2014). Such studies can help understand the renal excretion and interactions of drugs, potentially relevant for 2-Chloro-5-methylnicotinamide.
Fluorescence Quenching in Proteins
The compound N‘‐methylnicotinamide chloride, similar in structure, has been used in studies related to the quenching of intrinsic fluorescence of tryptophyl residues in proteins (Holmes & Robbins, 1974). This implies potential applications in biochemical assays and protein studies for 2-Chloro-5-methylnicotinamide.
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-5-methylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4-2-5(7(9)11)6(8)10-3-4/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYQNMBNIVTUBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30496639 | |
| Record name | 2-Chloro-5-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methylnicotinamide | |
CAS RN |
65169-45-1 | |
| Record name | 2-Chloro-5-methylpyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30496639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



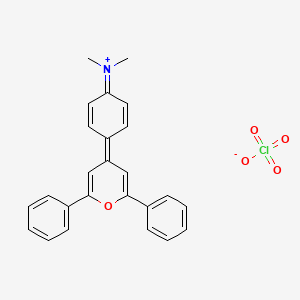
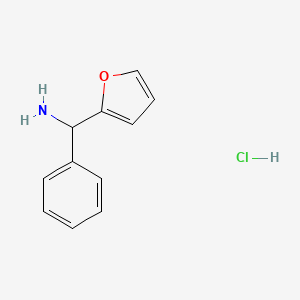
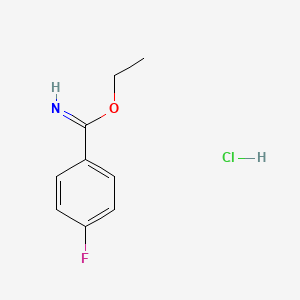
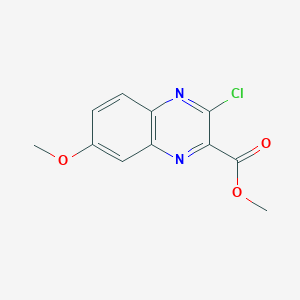
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)
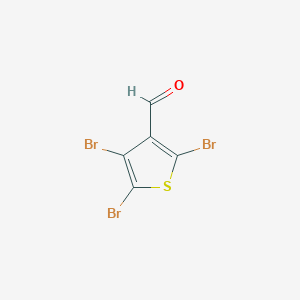
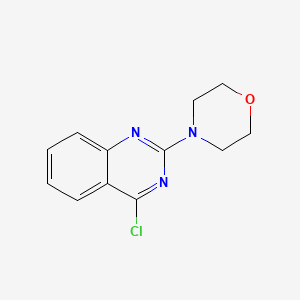
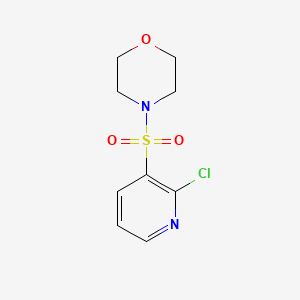
![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)
